![molecular formula C7H7BrClF3N2 B1523743 [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 221092-41-7](/img/structure/B1523743.png)
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
概要
説明
“[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It has a molecular weight of 291.5 . The IUPAC name for this compound is 1-[4-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . It is a solid substance stored under nitrogen at 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.科学的研究の応用
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine in biological and environmental water samples. The probe utilized dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, demonstrating low cytotoxicity, large Stokes shift, and low detection limit, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Titrimetric Determination of Organic Compounds
Verma et al. (1978) described the use of bromine chloride in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds, including hydrazine and its aryl derivatives, through direct or indirect titrimetric methods. This method facilitates the quantification of carbonyl compounds and various other organic substances (Verma et al., 1978).
Molecular Docking and Dynamics Simulation Studies
Mary et al. (2021) conducted a theoretical study on the structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives, including those with bromine atoms, highlighting their potential biological activities through molecular docking studies. The study suggested these derivatives exhibit antitumor activities and stable interactions with proteins, indicating their utility in pharmaceutical research (Mary et al., 2021).
Corrosion Inhibition Studies
Yadav et al. (2015) explored the corrosion inhibition performance of synthesized hydrazine compounds on N80 steel in hydrochloric acid solution. The study utilized electrochemical techniques to demonstrate the effectiveness of these inhibitors, contributing to the understanding of their adsorption behavior and protective capabilities against corrosion (Yadav et al., 2015).
Safety and Hazards
作用機序
Mode of Action
It is known that hydrazine derivatives can act as reductants, participating in redox reactions within the body . This can lead to changes in the function of targeted enzymes or receptors, potentially altering cellular processes.
Biochemical Pathways
Given the reductive properties of hydrazine derivatives, it is plausible that this compound could influence a variety of biochemical pathways, particularly those involving redox reactions .
Pharmacokinetics
Like other hydrazine derivatives, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its potential to act as a reductant, it may induce changes in cellular redox status, potentially influencing a variety of cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . For instance, its storage temperature is recommended to be at room temperature
生化学分析
Biochemical Properties
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the reduction and functionalization of graphene oxide . The nature of these interactions often involves the formation of hydrazones, which are crucial in various biochemical pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been noted to have antimicrobial effects, which suggests its potential role in disrupting cellular processes in microorganisms . Additionally, its interaction with cellular components can lead to changes in gene expression, further influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The formation of hydrazones is a key reaction, where the compound reacts with aldehydes and ketones . This reaction is crucial in altering the activity of enzymes and other proteins, thereby influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors. It is typically stored at room temperature and is stable under these conditions . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the reduction and functionalization of graphene oxide highlights its involvement in complex biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments . Understanding these processes is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . This localization is essential for its role in various biochemical pathways and reactions.
特性
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIXTYNAGMDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221092-41-7 | |
| Record name | [4-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




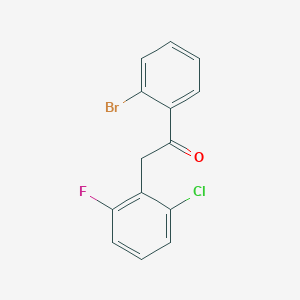
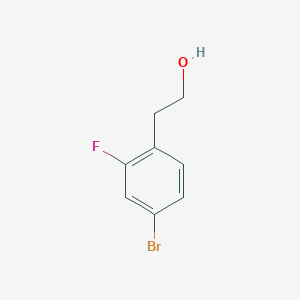
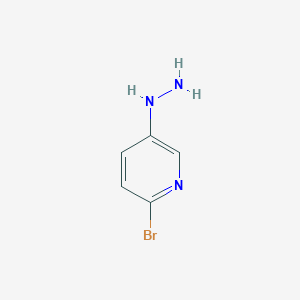
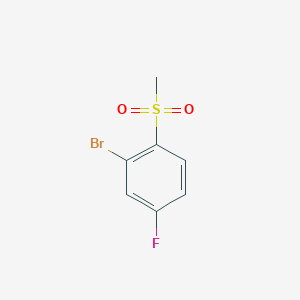

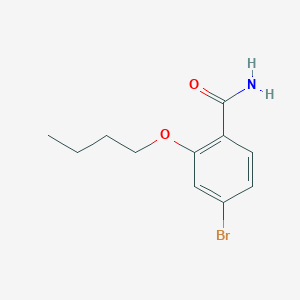
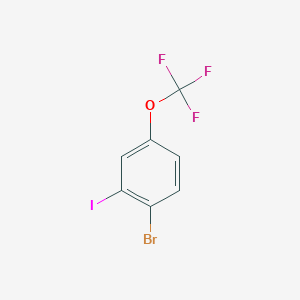
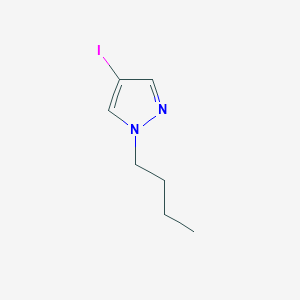
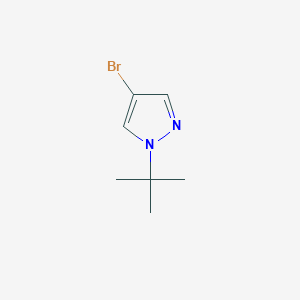
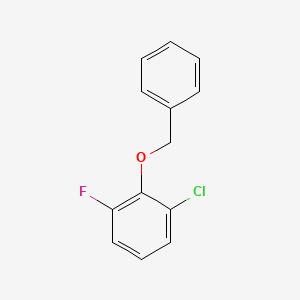
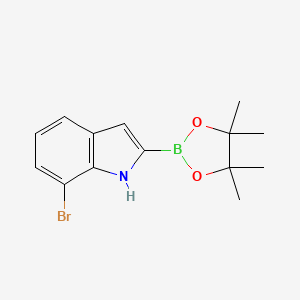
![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)
